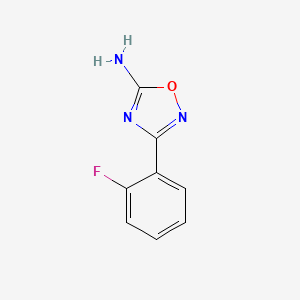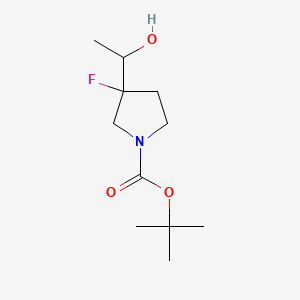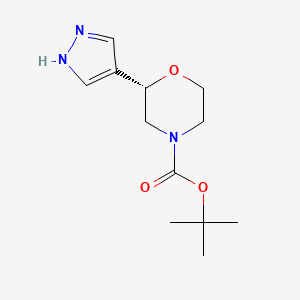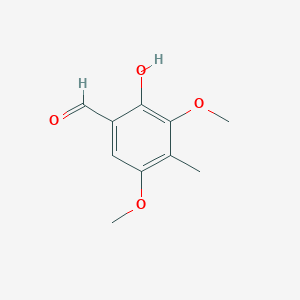
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research. The presence of a bromoethyl group in this compound suggests potential reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S)-pyrrolidine, which can be obtained from natural sources or synthesized from simpler precursors.
Bromination: The (2S)-pyrrolidine is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromoethyl group or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Lactams or other oxidized pyrrolidine derivatives.
Reduction: Dehalogenated pyrrolidines or modified pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(2-chloroethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-iodoethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-fluoroethyl)pyrrolidine;hydrochloride
Uniqueness
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C6H13BrClN |
|---|---|
Molekulargewicht |
214.53 g/mol |
IUPAC-Name |
2-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H |
InChI-Schlüssel |
CMJWSXZZJMLYTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CCBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)





![Tert-butyl 7,8-dihydro-5H-pyrido[3,4-B]pyrazine-6-carboxylate](/img/structure/B13906697.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)




